molecular formula C19H18N6O3S B12379030 2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol

2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol

Cat. No.: B12379030
M. Wt: 410.5 g/mol
InChI Key: IKKAQPFXZAHNFD-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiadiazine derivatives, including 2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol, typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is usually carried out in ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl group or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s ability to donate and accept hydrogen bonds allows it to interact specifically with different target receptors, leading to its diverse pharmacological activities . For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol is unique due to its combination of the triazolothiadiazine core with the phenolic and methoxy functional groups

Properties

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C19H18N6O3S/c1-27-15-8-12(9-16(28-2)17(15)26)10-20-21-18-22-23-19-25(18)24-14(11-29-19)13-6-4-3-5-7-13/h3-10,26H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

IKKAQPFXZAHNFD-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC2=NN=C3N2N=C(CS3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC2=NN=C3N2N=C(CS3)C4=CC=CC=C4

Origin of Product

United States

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